molecular formula C19H20ClNO3 B258459 4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide

4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide

Cat. No. B258459
M. Wt: 345.8 g/mol
InChI Key: BQKHWBURQJZGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide, also known as ML167 or CID-6918196, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2010 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential uses in scientific research.

Mechanism of Action

4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide works by binding to the active site of NMT1, preventing the enzyme from carrying out its normal function. This leads to a decrease in the production of myristoylated proteins, which are involved in several cellular processes, including signal transduction and protein trafficking. By inhibiting NMT1, 4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide has been shown to have antiviral, anticancer, and antiparasitic effects.
Biochemical and Physiological Effects:
4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of NMT1 activity, the reduction of myristoylated protein levels, and the induction of autophagy. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide has several advantages for use in lab experiments, including its high potency and selectivity for NMT1. It also has a well-defined mechanism of action, making it a useful tool for studying the role of NMT1 in cellular processes. However, one limitation of 4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide is its relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide, including the development of more potent and selective NMT1 inhibitors, the exploration of its potential therapeutic applications in cancer, viral infections, and parasitic infections, and the investigation of its effects on other cellular processes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide and its potential side effects.

Synthesis Methods

The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide involves several steps, including the reaction of 2-chlorophenol with formaldehyde to produce 2-chlorobenzyl alcohol, which is then reacted with 2-(oxolan-2-ylmethyl)oxirane to produce the final product. The synthesis process has been optimized to produce high yields of pure 4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide, making it a viable option for large-scale production.

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, it has been found to be a potent inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which has been implicated in several diseases, including cancer, viral infections, and parasitic infections. 4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H20ClNO3/c20-17-5-1-2-6-18(17)24-13-14-7-9-15(10-8-14)19(22)21-12-16-4-3-11-23-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22)

InChI Key

BQKHWBURQJZGCA-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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